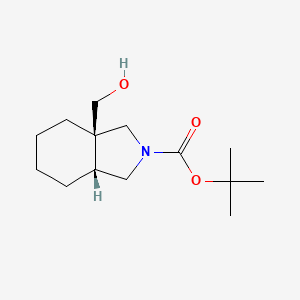

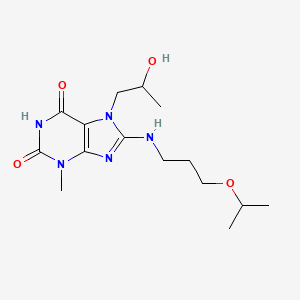

Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate” is a chemical compound with the linear formula C13H24N2O3 . It is a colorless to yellow sticky oil to semi-solid substance .

Molecular Structure Analysis

The molecular weight of this compound is 256.35 . The InChI code for this compound is 1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-9-8-17-11(6-14)10(9)7-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1 .Physical And Chemical Properties Analysis

This compound is a colorless to yellow sticky oil to semi-solid substance . Its molecular weight is 256.35 . The InChI code for this compound is 1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-9-8-17-11(6-14)10(9)7-15/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1 .Aplicaciones Científicas De Investigación

Synthesis and Modification

Advanced Synthesis Techniques : This compound and its derivatives serve as key intermediates in advanced synthesis techniques. For instance, they are used in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, highlighting their role in complex organic synthesis processes (Padwa, Brodney, & Lynch, 2003).

Nucleophilic Substitutions and Radical Reactions : They are also pivotal in nucleophilic substitutions and radical reactions, serving as versatile building blocks in synthetic organic chemistry. These reactions include modifications of the benzene ring, showcasing the compound’s flexibility in chemical transformations (Jasch, Höfling, & Heinrich, 2012).

Chemical Modifications for Drug Development : The tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid is an example of chemical modifications aimed at developing new pharmacologically active compounds. These modifications involve reactions with various reagents to introduce new functional groups, enhancing the compound's potential for drug development (Vorona et al., 2007).

Analytical and Diagnostic Applications

- Capillary Gas Chromatography : Derivatives of this compound have been applied in analytical chemistry, specifically in capillary gas chromatography for the determination of major catecholamine metabolites in urine. This highlights its utility in clinical diagnostics and pharmacokinetic studies (Muskiet et al., 1981).

Material Science and Engineering

- Development of Dendritic Macromolecules : The synthesis of phenylacetylene dendrimers terminated with tert-butyl esters exemplifies the compound's application in materials science. These dendrimers, through modifications, can be transformed into carboxylic acids, altering their solubility characteristics and making them suitable for various applications in materials engineering (Pesak, Moore, & Wheat, 1997).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-11-6-4-5-7-14(11,9-15)10-16/h11,16H,4-10H2,1-3H3/t11-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBUXFWJDAZOED-SMDDNHRTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCCC2(C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@]2(C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-isopropoxybenzamide](/img/structure/B2875759.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methylphenyl)acetamide](/img/structure/B2875761.png)

![{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2875766.png)

![Methyl 6,11-dihydro-5H-benzo[a]carbazole-8-carboxylate](/img/structure/B2875773.png)

![1-ethyl-N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B2875774.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2875778.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2875779.png)

![Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2875782.png)